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Disperse Blue 96

Cat. No.: B1173298
CAS No.: 12222-91-2
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Description

Contextualization of Disperse Dyes in Chemical Science

Disperse dyes are a category of non-ionic organic colorants characterized by their very low solubility in water. researchgate.net This property makes them ideal for dyeing hydrophobic synthetic fibers such as polyester (B1180765), nylon, and cellulose (B213188) acetate (B1210297), where coloration is achieved by the dye molecules dispersing and forming a solid-solid solution within the polymer matrix. researchgate.netwikipedia.org The application process typically involves dispersing the finely ground dye powder in an aqueous medium with the aid of dispersing agents. researchgate.net

From a chemical structure standpoint, disperse dyes are predominantly classified into two main groups: azo dyes and anthraquinone (B42736) dyes. Azo dyes, which constitute the largest and most versatile group of synthetic dyes, are characterized by the presence of one or more azo groups (-N=N-). kashanu.ac.ir Their synthesis generally involves a two-step process: the diazotization of an aromatic primary amine, followed by a coupling reaction with an electron-rich component like a phenol (B47542) or an aniline (B41778) derivative. kashanu.ac.irnih.gov The wide range of colors and good tinctorial strength of azo dyes make them highly valuable in the textile industry. kashanu.ac.ir Anthraquinone dyes, while generally less varied in color, are often valued for their brightness and stability. nih.gov The development of disperse dyes was initially driven by the need to color cellulose acetate fibers in the early 1920s, and their importance grew significantly with the rise of polyester as a major textile fiber. researchgate.netresearchgate.net

Significance of Disperse Blue 96 as a Model Compound for Research

Disperse Blue 96 serves as a significant representative compound for the subclass of heterocyclic thiazolyl azo dyes. Thiazole-based azo dyes are a subject of considerable research interest because they can produce brilliant shades, possess high molar extinction coefficients, and exhibit good fastness properties. researchgate.netresearchgate.net Early research into heterocyclic diazo components was motivated by the need for blue disperse dyes with improved characteristics for cellulose acetate. researchgate.net

The specific chemical identity of Disperse Blue 96 is well-defined, providing a solid basis for academic study. Its synthesis involves the diazotization of 5-Nitrothiazol-2-amine, which is then coupled with N,N-bis(2-hydroxyethyl)-3-methylbenzenamine. worlddyevariety.com This structure, containing a nitro-substituted thiazole (B1198619) ring, is typical of dyes designed for high performance and specific color characteristics. Research on analogous thiazole azo dyes investigates how modifications to the molecular structure affect their spectral properties and dyeing performance on fabrics like cellulose triacetate. researchgate.net Therefore, Disperse Blue 96 can be considered a model compound for studying structure-property relationships within this important class of dyes.

Chemical Properties of Disperse Blue 96
PropertyValueSource
C.I. NameDisperse Blue 96 worlddyevariety.com
C.I. Number112257 worlddyevariety.com
CAS Registry Number12222-91-2 / 72987-42-9 worlddyevariety.com
Molecular StructureSingle Azo (Thiazole class) worlddyevariety.com
Molecular FormulaC₁₄H₁₇N₅O₄S worlddyevariety.com
Molecular Weight351.38 g/mol worlddyevariety.com

Evolution of Research Perspectives on Disperse Blue 96 and Related Compounds

Research perspectives on disperse dyes, including compounds structurally related to Disperse Blue 96, have evolved significantly over the decades. Initial research was heavily focused on synthesis and application, aiming to create dyes with a wide range of colors, high brightness, and excellent fastness properties (e.g., resistance to light, washing, and sublimation) for new synthetic fibers. nih.govresearchgate.net

In recent years, the focus of academic research has broadened considerably to address the environmental and ecological impact of dyes. A significant body of work is now dedicated to studying the degradation and decolorization of disperse dyes in industrial wastewater. researchgate.netnih.gov For instance, studies on Disperse Blue 2BLN, an anthraquinone dye, have identified potential degradation pathways by microorganisms like Aspergillus sp., where the anthraquinone chromophore is cleaved into smaller, less colored compounds. researchgate.netnih.gov Research on the azo dye Disperse Blue 79 has explored its biodegradation through sequential anaerobic and aerobic biofilter treatments, where the azo bond is first broken down into aromatic amines under anaerobic conditions, which are then further degraded aerobically. nih.gov These studies are representative of the type of environmental fate research applicable to dyes like Disperse Blue 96.

Furthermore, there is a growing trend towards developing more sustainable and environmentally friendly dyeing technologies. One prominent area of investigation is the use of supercritical carbon dioxide (scCO₂) as a dyeing medium, which eliminates the need for water and reduces pollution. nih.gov Concurrently, modern research also involves the synthesis of novel disperse dyes with added functionalities, such as inherent antibacterial or UV-protective properties, which can impart additional value to the dyed textiles. nih.govmdpi.com The development of advanced analytical methods, such as High-Performance Liquid Chromatography (HPLC) and mass spectrometry, has also been crucial for detecting and quantifying these dyes in various matrices, from textile fibers to environmental samples. nih.gov

Evolution of Research Focus on Disperse Dyes
Research AreaPrimary ObjectiveExample Research CompoundsSource
Synthesis & ApplicationAchieve bright colors and high fastness properties on synthetic fibers.Thiazole azo dyes researchgate.net
Environmental Fate & DegradationUnderstand and mitigate the environmental impact of dye effluent.Disperse Blue 2BLN, Disperse Blue 79 nih.govnih.gov
Sustainable TechnologyDevelop eco-friendly dyeing processes, such as using supercritical CO₂.Novel azo pyrazole (B372694) disperse dyes nih.gov
Functional DyesSynthesize dyes that provide additional properties like antimicrobial activity.Aminopyrazole dyes nih.govmdpi.com
Analytical MethodsDevelop sensitive and accurate methods for dye detection and quantification.Disperse Blue 1 nih.gov

Properties

CAS No.

12222-91-2

Molecular Formula

IIn

Synonyms

C.I. Disperse Blue 96

Origin of Product

United States

Synthesis and Derivatization Strategies for Disperse Blue 96 and Analogues

Fundamental Synthetic Routes

Fundamental synthetic routes for disperse dyes typically involve the coupling of a diazotized amine with an electron-rich coupling component. These reactions form the azo linkage central to the dye structure.

Diazotization and Diazo Coupling Reactions

Diazotization and diazo coupling reactions are fundamental to the synthesis of azo disperse dyes. This process involves the reaction of a primary aromatic amine with a source of nitrous acid (typically sodium nitrite (B80452) in acidic solution) at low temperatures (0-5 °C) to form a diazonium salt. mdpi.comnih.gov The diazonium salt, which is an electrophile, then reacts with a coupling component, usually a phenol (B47542), naphthol, or aromatic amine, in an electrophilic aromatic substitution reaction to form the azo dye. mdpi.comnih.gov The stability of the diazonium salt is crucial and is enhanced by carrying out the reaction at low temperatures. mdpi.com

For Disperse Blue 96 specifically, one manufacturing method involves the diazotization of 5-nitrothiazol-2-amine and coupling with N,N-bis(2-hydroxyethyl)-3-methylbenzenamine. worlddyevariety.com

The coupling reaction is typically performed in an acidic environment for dye stability, although weakly basic amines are diazotized in acidic media. mdpi.com The pH of the coupling reaction mixture may be adjusted to a weak acidity, for instance, by adding sodium acetate (B1210297). mdpi.comsapub.org The reaction is often monitored to ensure complete coupling. sapub.org

Anthraquinone-Based Synthesis Approaches

Anthraquinone (B42736) derivatives form another important class of disperse dyes, known for their excellent light fastness and brilliant shades. 182.160.97 While Disperse Blue 96 is primarily an azo dye, anthraquinone-based synthesis represents a distinct approach for generating blue disperse dyes. The synthesis of anthraquinone dyes often involves the functionalization of the anthraquinone core (9,10-anthracenedione). 182.160.97

One example of an anthraquinone-based disperse blue dye is Disperse Blue 1, which can be synthesized through various routes, including the acylation of 1,5-diaminoanthraquinone, followed by nitration, hydrolysis, and reduction. nih.gov Another approach involves the reduction of dinitroanthraquinones, followed by acetylation, nitration, reduction, and hydrolysis. nih.gov

Anthraquinone-type disperse reactive dyes have also been synthesized using copper-catalyzed Ullmann cross-coupling reactions, involving reactions between aryl chlorides (like 1-chloroanthraquinone) and nucleophiles such as N-phenylethylenediamine. d-nb.infonih.gov Reaction parameters such as solvent, catalyst, base, temperature, and reaction time are optimized to achieve desired yields. d-nb.infonih.gov

Heterocyclic Precursor Incorporations (e.g., Pyridones, Thiophenes)

The incorporation of heterocyclic rings into the structure of disperse dyes is a common strategy to modify their coloristic and fastness properties. Heterocyclic amines can serve as diazo components, and heterocyclic compounds can also function as coupling components. sciencepub.netresearchgate.net

Examples of heterocyclic precursors used in the synthesis of disperse dyes include pyridones and thiophenes. Azo disperse dyes containing alkylhydrazonopyridinone structures have been synthesized by coupling pyridone derivatives with aromatic and heteroaromatic diazonium salts. nih.gov Similarly, azo disperse dyes based on aminothienochromene have been synthesized, where aminothienochromene acts as a precursor. nih.gov These dyes, incorporating thiophene (B33073) moieties, have shown promising dyeing properties. nih.gov

The synthesis often involves the diazotization of a heterocyclic amine followed by coupling with a suitable component. sciencepub.netresearchgate.net For instance, monoazo disperse dyes have been synthesized using heterocyclic amines like 2-amino-4-trifluoromethylbenzothiazole as the diazo component, coupled with various aromatic amines or naphthols. sciencepub.net The Gewald reaction is another method used in the synthesis of thiophene-based azo dyes. nih.gov

Advanced Synthesis Methodologies and Process Optimization

Beyond traditional heating methods, advanced techniques like microwave and ultrasonic irradiation are employed to optimize the synthesis of disperse dyes, offering advantages such as reduced reaction times and improved yields.

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has emerged as an effective technique in organic synthesis, including the preparation of disperse dyes. mdpi.comresearchgate.netnih.gov This method utilizes microwave irradiation as an energy source, leading to rapid heating and often significantly shorter reaction times compared to conventional heating methods. mdpi.comresearchgate.netnih.gov

Microwave irradiation has been successfully applied to the synthesis of various azo disperse dyes, including those derived from pyrazolopyrimidinones and other heterocyclic systems. mdpi.commdpi.comeurjchem.com Studies have shown that microwave heating can lead to higher yields and increased productivity in the synthesis of new disperse dyes. mdpi.comnih.gov For example, the synthesis of certain disperse dyes via the one-pot reaction of hydrazone, hydrazine (B178648) hydrate, and acetylacetone (B45752) or enaminones has been effectively carried out using microwave irradiation. mdpi.commdpi.com

The benefits of microwave-assisted synthesis include faster reaction rates and compatibility with green chemistry protocols. mdpi.comnih.gov

Ultrasonic-Assisted Synthesis Techniques

Ultrasonic-assisted synthesis utilizes high-frequency sound waves to enhance chemical reactions. While research specifically on the ultrasonic synthesis of Disperse Blue 96 is limited in the provided context, ultrasonic technology has been explored in the context of disperse dyes, particularly in the dyeing process itself, where it can improve dye uptake and reduce dyeing times and temperatures. mdpi.comresearchgate.netdntb.gov.uamdpi.com

However, the application of ultrasound in the synthesis of organic compounds, including dyes, is a developing area. Ultrasonic waves can create cavitation bubbles, which collapse and generate localized high temperatures and pressures, potentially accelerating reaction rates and improving yields. While the provided sources focus more on the ultrasonic dyeing process, the principles of sonochemistry suggest potential for its application in the synthesis of disperse dye precursors or analogues. mdpi.comresearchgate.netdntb.gov.uamdpi.com

Detailed research findings on the synthesis of specific disperse dyes using microwave and ultrasonic techniques demonstrate the potential for process optimization. For instance, studies on microwave-assisted synthesis highlight reduced reaction times from hours to minutes with improved yields. mdpi.comnih.gov

Here is a summary of some synthesis data points found in the search results:

Synthesis MethodReactantsConditionsOutcome/ProductReference
Diazotization and Coupling4-aminoantipyrine, malononitrile, secondary amines0-5°C, ethanolic sodium acetate solutionAzo disperse dyes (compounds 2-10) sapub.org
Diazotization and Coupling2-amino-4-trifluoromethylbenzothiazole, various coupling componentsDiazotization with nitrosylsulphuric acid, coupling below 5°C in acetic acidMonoazo disperse dyes sciencepub.net
Diazotization and Coupling2-amino-4-hydroxy-thiazole, coupling componentsDiazotization, coupling below 5°CDisperse dyes (compounds VII, VIII) ekb.eg
Diazotization and CouplingArylamine, salicylic (B10762653) acid/phenolDiazo-coupling method, below 5°CMonoazo disperse dyes discoveryjournals.org
Anthraquinone-Based (Ullmann)1-chloroanthraquinone, N-phenylethylenediamineCu catalyst, KOH, DMF, 100°C, 10 hDisperse reactive dye precursor d-nb.infonih.gov
Anthraquinone-Based1,4-diaminoanthraquinone-2,3-dicarboximide, 3-isopropoxypropylamineWater, 98-100°C, 7 hoursGreenish-blue disperse dye google.com
Microwave-Assisted SynthesisHydrazone, hydrazine hydrate, acetylacetone or enaminonesMicrowave irradiation, e.g., 130°C, 5 minAzo disperse dyes mdpi.commdpi.com
Microwave-Assisted SynthesisAminothienochromene and aryldiazonium saltsMicrowave ovenArylazothienochromene dyes nih.gov

Optimization of Reaction Parameters and Yields

Optimizing reaction parameters is critical for maximizing the yield and purity of disperse dyes. While specific optimization details for Disperse Blue 96 synthesis are not extensively detailed in the provided search results, general principles for optimizing disperse dye synthesis and related chemical processes can be inferred.

For azo coupling reactions, parameters such as temperature, pH, and reaction time are crucial. Diazotization reactions are typically carried out at low temperatures (0-5 °C) to maintain the stability of the diazonium salt. mdpi.com The coupling reaction is often performed in a buffered or acidic medium with controlled temperature.

In the synthesis of Disperse Blue 354, a different disperse blue dye, a method using dichloroethane as a solvent and carbonyl iron powder as a catalyst for a cyanation reaction, followed by condensation and alkylation steps, is described. google.com Optimization efforts in this synthesis aimed to improve product yield, reaching 84% or more, by modifying the raw materials and conducting reactions in the same system to reduce operational difficulty. google.com

Yields for disperse dye syntheses can vary. For some monomeric disperse dyes, yields between 67.1% and 85.7% have been reported using conventional methods. ajol.info Microwave-assisted synthesis has also been explored as a method to potentially improve yields and reaction times for azo disperse dyes. semanticscholar.org

Optimization studies using response surface methodology (RSM) have been applied to processes involving disperse dyes, such as the mineralization of Disperse Blue 3. researchgate.netiwaponline.com While this relates to degradation rather than synthesis, it highlights the use of statistical methods to determine optimal conditions based on multiple parameters like temperature, catalyst concentration, and reactant dose to achieve desired outcomes, such as high mineralization efficiency (e.g., 96% for Disperse Blue 3 under optimal conditions). researchgate.net These methodologies could potentially be adapted for optimizing synthesis parameters.

Interactive Table 1: Examples of Optimized Conditions and Yields in Related Dye Synthesis/Treatment

ProcessKey Parameters OptimizedOptimized ConditionsReported Outcome (e.g., Yield, Removal Efficiency)Source
Synthesis of Disperse Blue 354Solvent, Catalyst, Reactant Ratios, TemperatureDichloroethane solvent, Carbonyl iron powder catalyst, Specific reactant ratiosTotal yield ≥ 84% google.com
Mineralization of Disperse Blue 3 (UV-LED/FeTiO₃/Persulfate)Temperature, Catalyst Concentration, Persulfate Dose67 °C, 320 mg/L FeTiO₃, 1.56 g/L Persulfate96% mineralization researchgate.net
Removal of Disperse Blue 79:1 (Zeolite Adsorption)Contact Time, Dye Concentration, Agitation Speed, pH, Adsorbent Dosage122 min, 26.72 mg/L, 145 rpm, pH 5.68, 1.05 g/L adsorbent95.23% removal iwaponline.com
Synthesis of Monomeric Disperse DyesNot specified in detailConventional method67.1-85.7% yield ajol.info

Structural Modifications and Derivative Design

Structural modifications of disperse dyes are undertaken to tune their coloristic properties, fastness characteristics, and application performance. p2infohouse.orgnih.gov The core structure of many disperse azo dyes is based on p-aminoazobenzene. nih.gov Modifications often involve introducing different substituents onto the aromatic rings or altering the heterocyclic systems. p2infohouse.orgnih.gov

Disperse Blue 96 itself is a single azo dye with a specific arrangement of substituents, including a nitro group and hydroxyethyl (B10761427) groups. worlddyevariety.com Variations in these or other positions can lead to a wide range of blue disperse dyes. For instance, anthraquinone disperse blue dyes feature a different core structure, an anthraquinone unit, with various substituents influencing their color and properties. p2infohouse.org

Impact of Substituents on Molecular Architecture

Substituents play a crucial role in determining the molecular architecture and electronic structure of disperse dyes, which in turn affects their optical properties and interaction with fibers. nih.goviarc.fr

Electronic Effects: Electron-donating groups (e.g., -NH₂, -OH, -CH₃) and electron-accepting groups (e.g., -NO₂, halogens like Br or Cl) can significantly influence the electronic transitions within the dye molecule, leading to shifts in the absorption spectrum and thus altering the observed color. nih.goviarc.fremerald.com The strategic placement of electron-donating and electron-accepting groups in conjugation can induce a bathochromic effect (shift to longer wavelengths, resulting in deeper shades). iarc.fr Nitro groups are particularly effective electron-withdrawing substituents often found in disperse dye structures. iarc.fr

Solubility and Fiber Interaction: Substituents impact the hydrophobicity or hydrophilicity of the dye molecule. Disperse dyes are generally hydrophobic to facilitate their uptake by hydrophobic synthetic fibers. nih.gov The presence of polar groups, such as hydroxyl or amino groups, can facilitate interactions like hydrogen bonding with the fiber matrix, contributing to dye adsorption and fastness properties.

Fastness Properties: The nature and position of substituents can influence the dye's fastness to light, washing, sublimation, and other factors. For example, the proximity of electron-withdrawing groups to certain ring systems can affect the dye's susceptibility to hydrolysis, which can be utilized to improve wash fastness through alkaline clearing. sci-hub.ru Halogen substituents, such as bromine, are commonly introduced to induce electronic structure variations that affect optical properties. nih.gov

Studies on structure-property relationships in azo disperse dyes have explored the impact of substituents on properties like wet fastness and color. nih.gov The chemical nature of substituents on the aromatic moiety of azo dyes has been shown to affect K/S values, which relate to color strength. acs.org

Interactive Table 2: Impact of Substituents on Disperse Dye Properties

Substituent TypeExample GroupsPotential Impact on Color (Bathochromic/Hypsochromic)Potential Impact on PropertiesSource(s)
Electron-Donating-NH₂, -OH, -CH₃Bathochromic effect (deeper shades)Can influence solubility and hydrogen bonding iarc.fr, emerald.com
Electron-Accepting-NO₂, -Cl, -BrCan contribute to bathochromic effect in conjugationCan influence electronic structure and susceptibility to hydrolysis (fastness) nih.gov, iarc.fr, sci-hub.ru
Polar Groups-OH, -NH₂-Facilitate hydrogen bonding with fibers, aiding adsorption
Size and ShapeVarious-Influence molecular geometry, crystal packing, and solubility-

Design of Functionalized Disperse Blue Derivatives

The design of functionalized Disperse Blue derivatives involves incorporating specific chemical groups to impart desired properties beyond basic coloration. This can include designing dyes with improved solubility for specific application methods, enhanced fastness properties, or even novel functionalities.

One approach involves incorporating heterocyclic systems into the dye structure. p2infohouse.orgresearchgate.net Thiophene-based disperse dyes, for instance, have been developed, with substituents like carboxylic acid ester groups being introduced to achieve properties like alkali clearability. sci-hub.ru Other heterocyclic scaffolds, such as thiazole (B1198619) rings, have also been incorporated into disperse dye derivatives. emerald.com

Functionalization can also involve designing dyes that are alkali-clearable, meaning they can be easily removed from the fiber surface under alkaline conditions after dyeing, improving wash fastness. sci-hub.ru This is achieved by incorporating groups susceptible to hydrolysis in alkaline media. sci-hub.ru

The design of novel azo disperse dyes based on enaminone derivatives has been explored, demonstrating high yields and application on polyester (B1180765) fabrics. mdpi.com Similarly, novel monosulfonated azo dyes have been designed and synthesized as disperse dyes for polyester, producing a range of shades. acs.org

The synthesis of blue pyrrole (B145914) derivatives has also been investigated for applications like color filters, highlighting the design of functionalized blue colorants with enhanced optical and thermal stability through specific structural modifications. mdpi.com

Table 3: Examples of Functionalized Disperse Dye Derivatives and their Design Goals

Derivative Type / Structural FeatureDesign Goal(s)Example (if available)Source(s)
Heterocyclic SystemsTuned color, improved propertiesThiophene-based dyes, Thiazole derivatives p2infohouse.org, tubitak.gov.tr, emerald.com
Alkali-Clearable GroupsImproved wash fastnessDyes with groups susceptible to alkaline hydrolysis sci-hub.ru
Enaminone DerivativesNovel disperse dyes, high yieldAzo dyes based on enaminones mdpi.com
Monosulfonated Azo DyesDisperse dyes for polyester, range of shadesNovel monosulfonated azo dyes acs.org
Pyrrole DerivativesEnhanced optical/thermal stability (for specific applications)Blue pyrrole derivatives for color filters mdpi.com

Based on a thorough review of available scientific literature, there is insufficient detailed information to construct an article on the advanced analytical methodologies for the specific chemical compound “Disperse Blue 96” that adheres to the provided outline.

While general analytical techniques for the broader class of disperse dyes are well-documented, specific research findings, data tables, and detailed procedural parameters for Disperse Blue 96 are not present in the available search results. Methodologies such as High-Performance Liquid Chromatography (HPLC) with various detectors (UV-Visible, Photodiode Array, Mass Spectrometry) and Ultra-Performance Liquid Chromatography (UPLC) have been extensively applied to other disperse dyes, but specific studies focusing on Disperse Blue 96 could not be located.

General information identifies Disperse Blue 96 as a single azo dye with the molecular formula C₁₄H₁₇N₅O₄S and a molecular weight of 351.38. worlddyevariety.com However, the specific data required to populate the subsections of the requested article—such as retention times, detection wavelengths, mass-to-charge ratios, fragmentation patterns, and UPLC performance metrics—are not available for this particular compound.

To fulfill the user's request with scientific accuracy, detailed studies focusing explicitly on Disperse Blue 96 would be necessary. Without such specific data, generating the requested article would lead to inaccuracies and speculation based on the properties of other, different compounds.

Advanced Analytical Methodologies for Disperse Blue 96 Characterization and Detection

Chromatographic Separation Techniques

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a versatile and rapid chromatographic technique used for the separation and identification of compounds in a mixture. fishersci.comanalyticaltoxicology.com For the analysis of Disperse Blue 96, TLC serves as a straightforward method for qualitative assessment, such as monitoring the progress of a reaction or checking the purity of the dye. The principle of TLC is based on the differential partitioning of the analyte between a stationary phase, typically a thin layer of adsorbent material like silica (B1680970) gel coated on a plate, and a liquid mobile phase that moves up the plate by capillary action. chemcoplus.co.jp

In a typical TLC analysis of Disperse Blue 96, a small spot of the dye solution is applied to the baseline of a TLC plate. The plate is then placed in a sealed chamber containing a suitable mobile phase. The choice of the mobile phase is critical and is determined by the polarity of the analyte. For a non-ionic and moderately polar compound like Disperse Blue 96, a mixture of non-polar and polar solvents would be optimized to achieve good separation. As the mobile phase ascends the plate, Disperse Blue 96 will travel up the plate at a rate dependent on its affinity for the stationary and mobile phases.

The position of the separated dye spot is visualized, often under UV light, and the Retention Factor (Rf) is calculated. chemcoplus.co.jp The Rf value, defined as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic of the compound under specific TLC conditions (stationary phase, mobile phase, temperature). vividsf.com By comparing the Rf value of the sample to that of a known standard of Disperse Blue 96, a preliminary identification can be made. vividsf.com While primarily a qualitative tool, quantitative analysis can be performed using a TLC scanner to measure the intensity of the spot. chemcoplus.co.jp

Table 1: Key Parameters in Thin Layer Chromatography for Disperse Blue 96

ParameterDescriptionRelevance to Disperse Blue 96 Analysis
Stationary Phase A thin layer of adsorbent material (e.g., silica gel, alumina) coated on a plate. vividsf.comSilica gel is commonly used for the separation of moderately polar organic compounds like Disperse Blue 96.
Mobile Phase A solvent or a mixture of solvents that flows through the stationary phase. chemcoplus.co.jpA mixture of organic solvents with varying polarities would be optimized to achieve a clear separation and an optimal Rf value.
Retention Factor (Rf) The ratio of the distance traveled by the analyte to the distance traveled by the solvent front. vividsf.comA characteristic value used for the identification of Disperse Blue 96 by comparison with a standard.
Visualization Methods to detect the separated spots on the TLC plate.As Disperse Blue 96 is a colored compound, its spot is visible to the naked eye. UV light can be used for enhanced visualization. chemcoplus.co.jp

Capillary Electromigration Methods (CEMs)

Capillary Electromigration Methods (CEMs) are a family of powerful separation techniques that utilize an electric field to separate analytes within a narrow capillary tube. nih.govunistra.fr These methods are characterized by high efficiency, short analysis times, and low sample and reagent consumption. nih.gov For the analysis of neutral compounds like Disperse Blue 96, which lack a net charge, a modification of capillary electrophoresis called Micellar Electrokinetic Capillary Chromatography (MEKC) or Microemulsion Electrokinetic Capillary Chromatography (MEEKC) is employed. nih.govisfcppharmaspire.com

Microemulsion Electrokinetic Capillary Chromatography (MEEKC) is a highly effective CEM technique for the separation of water-insoluble or poorly soluble substances like disperse dyes. nih.govresearchgate.net In MEEKC, the background electrolyte is a microemulsion, which is a thermodynamically stable, isotropic dispersion of an oil phase in an aqueous phase, stabilized by a surfactant and a co-surfactant. nih.govnih.gov The charged droplets of the microemulsion act as a pseudostationary phase, allowing for the differential partitioning of neutral analytes. springernature.com

A study on the separation of disperse dyes from polyester (B1180765) fibers utilized a MEEKC method with photodiode array detection. nih.gov The microemulsion was composed of a borate (B1201080) buffer, n-octane as the organic phase, and a mixture of sodium dodecyl sulphate and sodium cholate (B1235396) as surfactants. nih.gov The separation mechanism in MEEKC involves the partitioning of Disperse Blue 96 between the aqueous phase and the oil droplets of the microemulsion. springernature.com The migration time of the dye is dependent on its partition coefficient. The addition of organic modifiers like isopropanol (B130326) and cyclodextrins to the microemulsion can significantly improve the resolution and selectivity of the separation. nih.govresearchgate.net

The validation of a MEEKC method for disperse dyes demonstrated good repeatability and intermediate precision of migration times, with coefficients of variance in the range of 0.11–1.24% and 0.58–3.21%, respectively. researchgate.net This indicates the reliability of the method for the qualitative and quantitative analysis of Disperse Blue 96 in various samples.

Table 2: Components of a Typical Microemulsion for MEEKC Analysis of Disperse Dyes

ComponentExampleFunction
Aqueous Phase Borate BufferProvides the aqueous environment and maintains the pH. nih.gov
Oil Phase n-OctaneForms the core of the microemulsion droplets, acting as the pseudostationary phase. nih.gov
Surfactant Sodium Dodecyl Sulphate (SDS)Stabilizes the microemulsion and imparts a charge to the droplets. nih.gov
Co-surfactant ButanolWorks with the surfactant to stabilize the microemulsion. nih.gov
Organic Modifier Isopropanol, CyclodextrinsEnhances resolution and selectivity by modifying the partitioning behavior of the analytes. nih.gov

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the structural elucidation and characterization of molecules. These methods are based on the interaction of electromagnetic radiation with the sample, providing information about its chemical structure, functional groups, and electronic properties.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. unimelb.edu.auresearchgate.net The principle of FTIR is based on the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. youtube.com Each type of bond vibrates at a characteristic frequency, and therefore, the absorption of specific frequencies of IR radiation can be used to identify the functional groups present in the molecule. researchgate.net

The FTIR spectrum of Disperse Blue 96 would exhibit a series of absorption bands corresponding to the various functional groups in its structure. By analyzing the position, intensity, and shape of these bands, the presence of key structural features can be confirmed. For instance, the spectrum would show characteristic peaks for N-H stretching vibrations of the amino groups, C=O stretching of the quinone system, C-N stretching, and C=C stretching of the aromatic rings. The region between 1600 and 400 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that is unique to the molecule, allowing for its definitive identification when compared to a reference spectrum.

Table 3: Expected FTIR Absorption Bands for Disperse Blue 96

Functional GroupType of VibrationExpected Wavenumber (cm⁻¹)
Amino (N-H)Stretching3300 - 3500
Aromatic (C-H)Stretching3000 - 3100
Carbonyl (C=O)Stretching1630 - 1680
Aromatic (C=C)Stretching1400 - 1600
C-NStretching1250 - 1360

UV-Visible Spectroscopy

UV-Visible (UV-Vis) spectroscopy is a widely used technique for the quantitative analysis and characterization of colored compounds. libretexts.orgedinst.com This method measures the absorption of ultraviolet and visible light by a molecule, which results in the excitation of electrons from lower to higher energy orbitals. msu.edu The UV-Vis spectrum is a plot of absorbance versus wavelength and is characterized by one or more absorption bands, with the wavelength of maximum absorbance denoted as λmax. libretexts.org

For Disperse Blue 96, the UV-Vis spectrum is expected to show strong absorption in the visible region of the electromagnetic spectrum, which is responsible for its blue color. The λmax value is a characteristic property of the dye and is influenced by its chemical structure, particularly the extent of the conjugated system. The Beer-Lambert law states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. libretexts.org This relationship forms the basis for the quantitative determination of Disperse Blue 96 in solutions. The UV-Vis spectra of disperse dyes are often characterized by broad absorption bands. researchgate.net

Table 4: UV-Visible Spectroscopy Parameters for Disperse Blue 96

ParameterDescriptionSignificance
λmax (Wavelength of Maximum Absorbance) The wavelength at which the maximum absorption of light occurs.A characteristic value for Disperse Blue 96, useful for its identification and quantification.
Molar Absorptivity (ε) A measure of how strongly a chemical species absorbs light at a given wavelength.A constant that relates absorbance to concentration in the Beer-Lambert law, essential for quantitative analysis. libretexts.org
Chromophore The part of the molecule responsible for its color.In Disperse Blue 96, the extended conjugated system of the anthraquinone (B42736) core and its substituents acts as the chromophore.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the detailed structure of organic molecules. msu.eduthieme-connect.de It is based on the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C. thieme-connect.de When placed in a strong magnetic field, these nuclei can exist in different spin states with different energies. The absorption of radiofrequency radiation causes transitions between these spin states, and the resulting signal is detected. encyclopedia.pub

The ¹H NMR spectrum of Disperse Blue 96 would provide valuable information about the number of different types of protons, their chemical environment, and their connectivity. The chemical shift of a proton signal indicates its electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons. The integration of the signal is proportional to the number of protons it represents.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal. The chemical shift of a ¹³C signal depends on the hybridization and the electronic environment of the carbon atom. Together, ¹H and ¹³C NMR spectra allow for the complete assignment of the structure of Disperse Blue 96. thieme-connect.de

Table 5: Expected NMR Spectral Features for Disperse Blue 96

NMR TechniqueInformation ProvidedExpected Observations for Disperse Blue 96
¹H NMR Number of different types of protons, their chemical environment, and connectivity. msu.eduSignals corresponding to aromatic protons and protons of the amino groups, with characteristic chemical shifts and splitting patterns.
¹³C NMR Number of different types of carbon atoms and their chemical environment. thieme-connect.deSignals for the carbon atoms of the aromatic rings, the carbonyl groups, and any aliphatic carbons in the substituents.
2D NMR (e.g., COSY, HMQC, HMBC) Correlation between protons, between carbons, and between protons and carbons. mdpi.comProvides detailed connectivity information to confirm the complete structural assignment of Disperse Blue 96.

X-ray Diffraction (XRD) Analysis

X-ray Diffraction (XRD) is a powerful non-destructive analytical technique utilized for the characterization of crystalline materials. In the context of Disperse Blue 96, which exists as a crystalline powder in its pure form, XRD analysis provides valuable information regarding its crystal structure, phase identification, and purity. The technique is based on the principle of Bragg's law, where a beam of X-rays is directed onto a sample, and the resulting diffraction pattern is recorded. This pattern is unique to a specific crystalline substance, acting as a "fingerprint" for identification.

The process involves irradiating a powdered sample of Disperse Blue 96 with monochromatic X-rays and recording the scattered intensity as a function of the scattering angle (2θ). The resulting diffractogram would exhibit a series of peaks at specific angles, corresponding to the different crystal lattice planes. By comparing this experimental pattern with databases of known crystalline structures, the identity of the compound can be confirmed. While synthetic organic pigments can sometimes produce weak diffraction patterns, the technique is highly effective for the analysis of dry pigment powders. researchgate.netacs.org

Sample Preparation and Extraction Protocols

Effective sample preparation and extraction are critical preliminary steps for the accurate characterization and detection of Disperse Blue 96 in various matrices, such as textiles or environmental samples. The choice of method depends on the nature of the sample and the subsequent analytical technique to be employed.

Solvent Extraction Methods

Solvent extraction is a widely used technique to isolate disperse dyes from a solid matrix, most commonly textile fibers. mdpi.com Given that Disperse Blue 96 is a disperse dye, it is sparingly soluble in water but soluble in certain organic solvents. The selection of an appropriate solvent is paramount for achieving high extraction efficiency. The principle of "like dissolves like" is generally applied, meaning that non-polar or moderately polar solvents are often effective for extracting non-ionic disperse dyes.

The extraction process typically involves immersing the sample in the chosen solvent and applying energy, such as heat or sonication, to facilitate the dissolution of the dye. For instance, a common method for extracting disperse dyes from polyester fibers involves the use of solvents like chlorobenzene (B131634) or a mixture of acetonitrile (B52724) and water, often at elevated temperatures. mdpi.com Supercritical fluid extraction using carbon dioxide (ScCO₂) has also emerged as a greener alternative to conventional solvent extraction methods for disperse dyes. diva-portal.org

A variety of solvents have been successfully employed for the extraction of disperse and other textile dyes, as detailed in the table below.

Solvent SystemMatrixExtraction ConditionsReference
ChlorobenzenePolyester Fibers100°C for 6 hours mdpi.com
Acetonitrile:Water (4:3, v/v)Polyester Fibers100°C for 30 minutes mdpi.com
Methanol (B129727), Chloroform, Water (1:1:1)Textile Effluent on Barley HuskNot specified nih.gov
50% MethanolTextile Effluent on Barley HuskNot specified nih.gov
Diethyl EtherAqueous sample on diatomaceous earthSequential elution fishersci.com

Solid Phase Extraction (SPE)

Solid Phase Extraction (SPE) is a versatile and efficient sample preparation technique used to isolate and concentrate analytes from a liquid sample. It is particularly useful for cleaning up complex samples prior to chromatographic analysis. The principle of SPE involves passing a liquid sample through a solid adsorbent (the stationary phase), which retains the analyte of interest. The analyte is then eluted with a small volume of a suitable solvent.

For the analysis of Disperse Blue 96, SPE could be employed to extract the dye from aqueous samples or from the solvent extract of a solid sample. The choice of the solid phase is crucial and depends on the polarity of the analyte. For a moderately polar compound like a disperse dye, reversed-phase sorbents such as C18 or polymeric materials are often suitable.

The general steps for an SPE procedure for Disperse Blue 96 would be as follows:

Conditioning: The SPE cartridge is washed with a solvent like methanol followed by water to activate the stationary phase.

Loading: The sample solution is passed through the cartridge, and Disperse Blue 96 is adsorbed onto the stationary phase.

Washing: The cartridge is washed with a weak solvent to remove any interfering substances that are not strongly retained.

Elution: A strong solvent is used to desorb Disperse Blue 96 from the stationary phase, collecting it in a small volume for analysis.

While specific SPE protocols for Disperse Blue 96 are not extensively documented, methods developed for other dyes, such as anthraquinones, can provide a basis for method development. nih.govmdpi.com For example, a C18 sorbent with methanol as the eluting solvent could be a starting point for optimization.

Optimization of Extraction Conditions (e.g., Temperature, Time, Solvents)

The efficiency of any extraction method is highly dependent on several key parameters, and their optimization is essential for achieving accurate and reproducible results.

Temperature: For solvent extraction from solid matrices like textiles, temperature plays a significant role. Increasing the temperature generally enhances the solubility of the dye and the diffusion rate out of the fiber matrix. However, excessively high temperatures can lead to the degradation of the analyte. For disperse dyes on polyester, extraction is often carried out at temperatures ranging from 60°C to 120°C. mdpi.comdiva-portal.orgarpnjournals.org

Time: The duration of the extraction needs to be sufficient to allow for the complete transfer of the analyte from the sample to the solvent. Inadequate extraction time will result in low recovery. The optimal time can vary from a few minutes for ultrasonic-assisted extraction to several hours for Soxhlet or other passive extraction methods. For disperse dyes, extraction times can range from 30 minutes to 6 hours. mdpi.comdiva-portal.org

Solvents: The choice of solvent is arguably the most critical factor. The ideal solvent should have a high affinity for Disperse Blue 96 while being compatible with the subsequent analytical technique. A systematic approach to solvent selection involves testing a range of solvents with varying polarities. For disperse dyes, solvents such as acetonitrile, chlorobenzene, and various alcohols have proven effective. mdpi.comnih.gov The use of solvent mixtures can also be optimized to fine-tune the polarity and enhance extraction efficiency. For SPE, the optimization of the loading, washing, and eluting solvents is crucial for achieving good selectivity and recovery.

The interplay of these parameters is complex, and a systematic optimization approach, such as a design of experiments (DoE), can be employed to identify the most effective extraction conditions for Disperse Blue 96.

Environmental Chemistry and Remediation of Disperse Blue 96

Presence and Distribution in Aquatic Environments

Textile Wastewater Effluent as a Primary Source

The primary route for the entry of Disperse Blue 96 into aquatic environments is through the discharge of wastewater from textile dyeing facilities. Disperse dyes are specifically designed for dyeing synthetic fibers like polyester (B1180765), and the dyeing process is not entirely efficient. A significant fraction of the dye does not bind to the fabric and is washed out, becoming a component of the industrial effluent. The concentration of disperse dyes in textile wastewater can vary significantly depending on the specific dyeing process, the type of fabric, and the efficiency of the dyeing facility.

Environmental Persistence and Transport

The environmental persistence of a chemical refers to the length of time it remains in the environment before being broken down. Disperse dyes, including by extension Disperse Blue 96, are generally considered to be persistent organic pollutants due to their complex aromatic structures, which are resistant to degradation. Their low water solubility means they are likely to adsorb to sediments and suspended organic matter in aquatic systems. This partitioning behavior can lead to their accumulation in benthic zones, where they may persist for extended periods. The transport of these dyes in the environment is largely governed by water flow and the movement of sediment particles to which they are bound.

Degradation Mechanisms and Pathways

The degradation of azo dyes like Disperse Blue 96 in the environment can occur through both biological and abiotic processes. Biological degradation is a key mechanism for the ultimate removal of these compounds from the environment.

Biological Degradation Processes

Under anaerobic (oxygen-deficient) conditions, which are often found in sediments and certain wastewater treatment stages, the primary mechanism for the initial breakdown of azo dyes is the reductive cleavage of the azo bond (–N=N–). This process is carried out by a wide range of anaerobic microorganisms. The cleavage of the azo bond results in the decolorization of the dye and the formation of aromatic amines. These resulting amines can be more mobile and potentially more toxic than the parent dye molecule. The efficiency of this biotransformation can be influenced by factors such as the availability of a suitable co-substrate to provide the necessary electrons for the reduction reaction.

The aromatic amines produced during anaerobic biotransformation are generally resistant to further degradation under anaerobic conditions. However, under aerobic (oxygen-rich) conditions, these amines can be further broken down by aerobic microorganisms. This subsequent degradation is a crucial step for the complete mineralization of the dye molecule into simpler, less harmful substances like carbon dioxide, water, and inorganic ions. The rate and extent of aerobic biodegradation can be influenced by the specific structure of the aromatic amines and the presence of suitable microbial populations.

Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are characterized by the in-situ generation of highly reactive oxygen species (ROS), primarily the hydroxyl radical (•OH), which can non-selectively degrade a wide range of organic pollutants.

The Fenton process involves the reaction of ferrous ions (Fe²⁺) with hydrogen peroxide (H₂O₂) under acidic conditions to produce hydroxyl radicals. The photo-Fenton process enhances this reaction by using UV or visible light, which facilitates the regeneration of Fe²⁺ from Fe³⁺, thereby accelerating the rate of degradation. These methods have proven effective for treating textile effluents containing various dye classes. Research on the degradation of azo dyes has shown that the photo-Fenton system is generally more efficient than the Fenton system alone, achieving high levels of color and total organic carbon (TOC) removal. However, specific studies applying Fenton and photo-Fenton processes to the degradation of Disperse Blue 96 are not widely reported.

Electrochemical methods represent a clean and efficient alternative for treating dye-laden wastewater.

Electrochemical oxidation utilizes an electrical current to either directly oxidize pollutants at the anode surface or indirectly oxidize them via electro-generated species like hypochlorite (B82951) or hydroxyl radicals. This method has been successfully applied to decolorize various disperse dyes. For the closely related Disperse Blue 1, studies using graphite (B72142) electrodes have shown that decolorization efficiency is influenced by parameters such as current density, pH, temperature, and electrolyte concentration.

Electrocoagulation (EC) involves the in-situ generation of coagulants through the electrolytic dissolution of a sacrificial anode (typically aluminum or iron). These coagulants destabilize and aggregate dye particles, which are then removed by sedimentation or flotation (electro-flotation). EC is effective for removing disperse dyes due to their colloidal nature in aqueous mediums. The process is advantageous due to its operational simplicity and reduced sludge production compared to conventional chemical coagulation. While EC has been optimized for various disperse dyes, including Disperse Blue 60, detailed operational parameters and efficiency data specifically for Disperse Blue 96 remain limited.

Heterogeneous photocatalysis, most commonly using titanium dioxide (TiO₂) as a photocatalyst, is a well-established AOP. When TiO₂ is irradiated with light of sufficient energy (greater than its band gap), it generates electron-hole pairs, which react with water and oxygen to produce hydroxyl radicals and other reactive species that degrade dye molecules. The efficiency of this process is dependent on factors like catalyst loading, pH, and the presence of oxidizing agents like H₂O₂. Studies on the photocatalytic degradation of other disperse dyes, such as Disperse Blue 1, have demonstrated the effectiveness of UV/TiO₂/H₂O₂ systems. The degradation kinetics often follow a pseudo-first-order model. Specific kinetic models and degradation pathways for Disperse Blue 96 using TiO₂-based systems are not extensively covered in the literature.

Adsorption-Based Removal Strategies

Adsorption has emerged as a highly effective and widely studied method for the removal of disperse dyes from aqueous solutions due to its simplicity, high efficiency, and the availability of a wide range of adsorbent materials. This section explores the fundamental principles governing the adsorption of Disperse Blue 96, including equilibrium modeling, kinetic studies, the investigation of various adsorbents, and the optimization of process parameters.

Adsorption isotherms are crucial for describing the equilibrium relationship between the concentration of the dye in the solution and the amount of dye adsorbed onto the adsorbent surface at a constant temperature. The Langmuir and Freundlich models are two of the most commonly used isotherms to analyze this equilibrium.

The Langmuir isotherm model assumes that adsorption occurs at specific homogeneous sites on the adsorbent surface, forming a monolayer. This model is often indicative of a more uniform adsorption process.

The Freundlich isotherm , on the other hand, is an empirical model that describes adsorption on heterogeneous surfaces with a non-uniform distribution of adsorption heat and affinities. This model suggests that the adsorption intensity varies with the concentration of the adsorbate.

While extensive research has been conducted on the adsorption of various textile dyes, specific studies detailing the Langmuir and Freundlich isotherm parameters for Disperse Blue 96 are not prominently available in the reviewed literature. However, studies on other disperse dyes, such as Disperse Orange 25 and Disperse Blue 79:1, have shown that the equilibrium data can often be well-fitted by the Langmuir isotherm, suggesting a monolayer coverage of the dye molecules on the adsorbent surface. scialert.netsemanticscholar.org For instance, in the removal of Methylene Blue, another common dye, the Langmuir model often provides a good fit, indicating a homogeneous adsorption process. researchgate.netnih.gov

Table 1: Common Adsorption Isotherm Models

Isotherm Model Key Assumptions
Langmuir Adsorption is monolayer and occurs at specific homogeneous sites.
Freundlich Adsorption occurs on a heterogeneous surface with a non-uniform distribution of active sites.

Adsorption kinetics describe the rate of adsorbate uptake on the adsorbent and provide insights into the mechanism of adsorption. The pseudo-first-order and pseudo-second-order models are widely used to analyze the kinetics of dye adsorption.

The pseudo-first-order model suggests that the rate of adsorption is proportional to the number of unoccupied sites. The pseudo-second-order model assumes that the rate-limiting step is chemisorption, involving valence forces through sharing or exchange of electrons between the adsorbent and adsorbate. researchgate.net

In many studies involving the adsorption of disperse dyes, the pseudo-second-order kinetic model has been found to provide a better fit to the experimental data compared to the pseudo-first-order model. scialert.netmdpi.com This indicates that the adsorption process is likely controlled by chemisorption. For example, research on the adsorption of Disperse Orange 25 onto activated carbon showed that the non-linear form of the pseudo-second-order kinetic model best explained the adsorption process. scialert.net

Table 2: Common Adsorption Kinetic Models

Kinetic Model Underlying Assumption
Pseudo-first order The rate of adsorption is limited by the concentration of the adsorbate.
Pseudo-second order The rate-limiting step is chemisorption, involving electron sharing or exchange. researchgate.net

The choice of adsorbent is a critical factor in the efficiency and economic viability of the adsorption process. Various materials have been investigated for the removal of disperse dyes.

Activated Carbon: Due to its high surface area and porous structure, activated carbon is a highly effective and commonly used adsorbent for dye removal. nih.govnih.gov Studies on disperse dyes have demonstrated the high adsorption capacity of activated carbon. scialert.net

Hydroxyapatite (B223615): Hydroxyapatite, a calcium phosphate-based material, has also shown promise as an adsorbent for disperse dyes. nih.gov Research on Disperse Blue SBL has indicated that poorly crystalline hydroxyapatite can exhibit a high adsorption capacity, with the process being dependent on pH and temperature. researchgate.net Composites of hydroxyapatite with other materials, such as activated carbon, are also being explored to enhance adsorption performance. nih.govmdpi.com

Zeolite: Zeolites, which are microporous aluminosilicate (B74896) minerals, are another class of adsorbents used for dye removal. Zeolites synthesized from industrial byproducts like cenospheres (a component of fly ash) have been successfully used to remove Disperse Orange 25 and Disperse Blue 79:1 from textile mill effluent, demonstrating their potential as a low-cost and eco-friendly adsorbent. semanticscholar.orgiwaponline.com

Table 3: Investigated Adsorbent Materials for Disperse Dye Removal

Adsorbent Material Key Features
Activated Carbon High surface area, well-developed porosity. nih.govnih.gov
Hydroxyapatite Biocompatible, ion-exchange capabilities. nih.govresearchgate.net
Zeolite Porous structure, potential for synthesis from low-cost materials. semanticscholar.orgiwaponline.com

The efficiency of the adsorption process for Disperse Blue 96 is influenced by several operational parameters. Optimizing these parameters is essential for maximizing dye removal.

pH: The pH of the solution can affect the surface charge of the adsorbent and the ionization of the dye molecule, thereby influencing the adsorption process. For many disperse dyes, the adsorption is favored at specific pH ranges. For example, the removal of Disperse Blue 79:1 using zeolite was optimal at a pH of 5.68. semanticscholar.orgiwaponline.com

Temperature: Temperature can affect the adsorption capacity by influencing the solubility of the dye and the kinetic energy of the dye molecules. The effect of temperature is crucial for determining the thermodynamic parameters of the adsorption process.

Adsorbent Dose: An increase in the adsorbent dose generally leads to an increase in the percentage of dye removal due to the greater availability of adsorption sites.

Initial Concentration: The initial dye concentration provides the driving force for the mass transfer of dye molecules from the solution to the adsorbent surface. The adsorption capacity often increases with an increase in the initial dye concentration up to a certain point.

Studies on various disperse dyes have employed statistical methods like Response Surface Methodology (RSM) to optimize these parameters and enhance removal efficiency. semanticscholar.orgiwaponline.commdpi.commdpi.com For instance, for Disperse Orange 25, optimal conditions were found to be a contact time of 119 minutes, a dye concentration of 38.00 mg/L, an agitation speed of 158 rpm, a pH of 6.10, and an adsorbent dosage of 0.67 g/L, achieving 96% removal. semanticscholar.orgiwaponline.com

Table 4: Key Parameters for Adsorption Process Optimization

Parameter General Impact on Adsorption
pH Affects adsorbent surface charge and dye speciation. iwaponline.comresearchgate.net
Temperature Influences adsorption capacity and provides insight into the thermodynamic nature of the process. iwaponline.comresearchgate.net
Adsorbent Dose Higher doses generally increase the number of available active sites. iwaponline.comresearchgate.net
Initial Concentration Acts as a driving force for the adsorption process. iwaponline.comresearchgate.net

Ecotoxicity Abatement through Remediation Technologies (Focused on Environmental Impact)

The primary goal of remediating Disperse Blue 96-contaminated wastewater is not only to remove the color but also to reduce its ecotoxicity. The untreated dye and its degradation byproducts can be harmful to aquatic organisms and the environment.

Decolorization is a primary indicator of the effectiveness of a remediation technology. Various advanced oxidation processes and biological treatments have been evaluated for their ability to decolorize disperse dyes.

Studies on similar disperse dyes have shown high decolorization efficiencies under optimized conditions. For instance, electrochemical oxidation of Disperse Blue 1 achieved up to 96% decolorization. tuiasi.ro Similarly, enzymatic treatment of various disperse dyes using laccase has resulted in decolorization rates ranging from 51% to 96%, depending on the specific dye and treatment conditions. nih.govresearchgate.netnih.gov The efficiency of these processes is often dependent on factors such as dye concentration, pH, and temperature. tuiasi.ronih.gov For example, with enzymatic treatment, a sharp decrease in decolorization was observed at higher dye concentrations. nih.gov

Importantly, effective decolorization can lead to a significant reduction in the ecotoxicity of the wastewater. Laccase treatment has been shown to mitigate the phytotoxicity of disperse dyes, as evidenced by increased wheat seed germination and growth rates. nih.govresearchgate.net Furthermore, the reduced ecotoxicity towards microorganisms was confirmed by an increase in the oxygen uptake by activated sludge in the treated samples. nih.govresearchgate.net

Reduction of Environmental Pollutant Load

The reduction of the environmental pollutant load of disperse dyes, such as Disperse Blue 96 and its analogues, is a critical area of research due to their persistence and potential ecological impact. Various methods have been investigated to remove or degrade these compounds from textile wastewater, including adsorption, advanced oxidation processes (AOPs), and biological treatments. These techniques aim to either transfer the dye from the aqueous phase to a solid phase or break it down into less harmful substances.

Adsorption Techniques

Adsorption is a widely used method for dye removal due to its efficiency and the availability of a wide range of adsorbent materials. Research has focused on developing low-cost and effective adsorbents for disperse dyes.

Poorly crystalline hydroxyapatite, synthesized through coprecipitation, has been studied for the adsorption of Disperse Blue SBL. scispace.com The adsorption process was found to be rapid initially, with 100% dye removal achieved within 30 minutes at an adsorbent dose of 0.5 g/L. scispace.com The adsorption capacity is significantly influenced by pH, with higher uptake at lower pH values, suggesting that the interactions are primarily electrostatic. scispace.com The process was also found to be exothermic. scispace.com

Modified natural materials have also shown promise. Sawdust treated with the cationic surfactant benzyldimethyltetradecylammonium (B97909) chloride (BDTDA) was used to remove disperse dyes from aqueous solutions. amazonaws.com The modification from hydrophilic to organophilic increased the sawdust's affinity for disperse dyes. amazonaws.com The optimal pH for adsorption was found to be in the acidic range of 2–3. amazonaws.com Similarly, zeolite synthesized from cenospheres has been effective in removing Disperse Orange 25 and Disperse Blue 79:1, with maximum removal efficiencies of 96% and 95.23%, respectively. iwaponline.com The adsorption process for these dyes followed the Langmuir isotherm model, with monolayer maximum adsorption capacities of 125 mg/g for Disperse Orange and 109.8 mg/g for Disperse Blue 79:1. iwaponline.com

Another approach involves using waste materials as adsorbents. Short cotton fibers from weaving mills, after physical and chemical modification, have been used to adsorb Disperse Red 167. ceon.rs The adsorption was most effective in a highly acidic environment (pH 2-3). ceon.rs The amount of dye adsorbed increased with the duration of the adsorption process. ceon.rs

Table 1: Efficiency of Various Adsorbents for Disperse Dye Removal

Adsorbent Target Dye Initial Concentration (mg/L) Adsorbent Dose (g/L) pH Removal Efficiency (%) Adsorption Capacity (mg/g) Contact Time (min)
BDTDA-Sawdust Disperse Blue 56 150 1 7 - - -
Zeolite from Cenospheres Disperse Blue 79:1 26.72 1.05 5.68 95.23 109.8 122
Poorly Crystalline Hydroxyapatite Disperse Blue SBL - 0.5 4-10 100 - 30

Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes are characterized by the generation of highly reactive hydroxyl radicals that can degrade recalcitrant organic compounds like disperse dyes. researchgate.netatlantis-press.com

The Fenton process (H₂O₂/Fe²⁺) has been investigated for the degradation of Disperse Blue 79. researchgate.net Studies have shown that this method can be effective for color removal. For instance, a study on the degradation of two azo reactive dyes using a photo-Fenton process showed significant color and COD reduction. researchgate.net The efficiency of AOPs is often pH-dependent, with optimal degradation typically occurring under acidic conditions (around pH 3). researchgate.netmdpi.com

Ozonation is another powerful AOP for decolorizing reactive dyes by destroying their chromophoric groups. atlantis-press.com It can proceed through direct oxidation with ozone molecules or indirect oxidation via hydroxyl radicals. atlantis-press.com For some dyes, ozonation alone can achieve high color removal, while for others, combining it with H₂O₂ or UV light (photo-assisted ozonation) enhances degradation efficiency. researchgate.netmdpi.com For example, the O₃/UV process proved to be highly effective for Rhodamine B decolorization, achieving 90% removal after 30 minutes. mdpi.com

Table 2: Performance of Advanced Oxidation Processes on Dye Degradation

AOP Method Target Dye Initial Concentration (mg/L) pH Key Findings Reference
Fenton (H₂O₂/Fe²⁺) Disperse Blue 79 60 3 Effective degradation and color removal. researchgate.net
Ozonation Blue CL-BR - 9 98% color removal within 30 minutes. researchgate.net
UV/H₂O₂ Blue CL-BR - - 99% color removal within 30 minutes. researchgate.net

Biological Treatment Methods

Bioremediation offers an environmentally friendly approach to treating dye wastewater. This involves using microorganisms or their enzymes to break down the complex dye molecules.

A sequential anaerobic/aerobic treatment process has been successfully used to mineralize Disperse Blue 79. iwaponline.com In the first anaerobic stage, the azo dye was biotransformed into aromatic amines with decolorization efficiencies exceeding 95% in 72 hours. iwaponline.com The resulting amines were then degraded in the subsequent aerobic stage with an efficiency of 65% in 24 hours. iwaponline.com The study highlighted that the residual dye from the anaerobic stage could inhibit the performance of the aerobic microorganisms. iwaponline.com

Enzymatic treatment, particularly using laccase, has also shown potential for decolorizing and detoxifying disperse dyes. nih.gov A study on eleven industrial-grade disperse dyes found that laccase treatment could achieve decolorization rates ranging from 51% to 96% under optimal conditions (pH 4, 65°C). nih.gov The treatment also mitigated the phytotoxicity of the dyes, as evidenced by increased wheat seed germination and growth rates. nih.gov

Certain bacteria have been identified for their ability to decolorize disperse dyes. For instance, Klebsiella sp. has been studied for the removal of a disperse blue dye. mdpi.com Bacillus species are also known for their capability to degrade various classes of dyes. scione.com

Table 3: Bioremediation of Disperse Dyes

Bioremediation Method Microorganism/Enzyme Target Dye Conditions Decolorization Efficiency (%) Treatment Time
Sequential Anaerobic/Aerobic Biofilters Mixed microbial consortia Disperse Blue 79 Anaerobic then Aerobic >95 (Anaerobic) 72 hours (Anaerobic)
Enzymatic Treatment Pycnoporus laccase Eleven disperse dyes pH 4, 65°C 51-96 -
Bacterial Degradation Bacillus megaterium Reactive Green 19 pH 11.3, 37°C 92.3 48 hours

Dyeing Performance and Fiber Interaction Mechanisms of Disperse Blue 96

Dyeing Processes and Application Methodologies

The application of Disperse Blue 96 to textile fibers can be achieved through several distinct methodologies, each suited to the specific properties of the fiber and desired outcomes.

High-Temperature Exhaustion Dyeing Methods

High-temperature (HT) exhaustion dyeing is a conventional and widely used method for applying disperse dyes, including those with blue hues, particularly to polyester (B1180765) fibers. This method typically operates at temperatures ranging from 105°C to 140°C, with preferred ranges often between 120°C and 130°C for polyester to achieve commercially acceptable dyeing rates and high exhaustion levels, often exceeding 95%. google.commdpi.com At these elevated temperatures, the thermal energy facilitates the swelling of the hydrophobic fibers and increases the kinetic energy of the dye molecules, promoting their diffusion into the fiber matrix. chemicalbook.com While 98-100°C can also be considered high temperature in some contexts, the higher temperature range is generally more effective for achieving deep shades and good dye fixation on polyester. mdpi.comgoogle.comresearchgate.net High-temperature dyeing is also applicable to other fibers like nylon and polyester/nylon blends. ajol.info Another high-temperature technique is pad-dry-cure dyeing, where dyes are applied via padding and then fixed at very high temperatures (180-220°C) through sublimation. chemicalbook.com

Low-Temperature Dyeing Systems (e.g., Microemulsion Dyeing)

To address the high energy consumption associated with conventional HT dyeing, research has explored low-temperature dyeing systems for disperse dyes. One such approach involves the use of microemulsions. These systems utilize a small proportion of organic solvents and specific auxiliaries to facilitate dyeing at temperatures significantly below the boiling point of water, often below 100°C. upc.eduupc.edumdpi.com Studies have investigated the kinetics of dyeing polyester fabrics with disperse dyes, such as C.I. Disperse Blue 56 (a related disperse blue dye), using microemulsion systems containing bio-based auxiliaries like o-vanillin and coumarin (B35378) in conjunction with a co-solvent like n-butyl acetate (B1210297) at temperatures around 95°C. upc.eduupc.edumdpi.com These low-temperature microemulsion methods have demonstrated the potential to achieve color strength and wash fastness comparable to conventional high-temperature processes. upc.edumdpi.com Another low-temperature approach involves the use of nonaqueous media, such as liquid paraffin, which can facilitate hydrolysis-free dyeing of hydrophobic fibers like polylactic acid (PLA) and potentially polyester with disperse dyes at temperatures that may be considered lower than traditional HT aqueous dyeing, although dye exhaustion can be minimal below 90°C in such systems. researchgate.netacs.org

Dispersant-Free Dyeing Approaches

Disperse dyes are typically formulated with dispersing agents to maintain their fine dispersion in the aqueous dyebath, as they are largely insoluble in water. scribd.comtiankunchemical.comgoogle.comresearchgate.netresearchgate.net However, the use of dispersing agents can contribute to environmental concerns. Consequently, there is ongoing research and development into dispersant-free dyeing methods aimed at reducing the environmental impact of textile coloration. researchgate.netsci-hub.ru Approaches include the temporary solubilization of disperse dyes or the use of nonaqueous dyeing media, such as liquid paraffin, which inherently eliminate the need for traditional dispersing agents. researchgate.netacs.orgsci-hub.ru

Dye-Fiber Interactions and Molecular Mechanisms

The successful coloration of fibers with Disperse Blue 96 is governed by specific interactions and mechanisms at the molecular level between the dye and the polymeric substrate.

Solubility-Driven Dyeing Mechanisms (Solid-Solid Solution Formation)

The primary mechanism by which disperse dyes, including Disperse Blue 96, color hydrophobic fibers is through the formation of a solid-solid solution. nih.govpolyu.edu.hk Disperse dyes exhibit low solubility in water but possess a significant affinity for the hydrophobic regions of synthetic fibers. scispace.comtiankunchemical.comnih.govsigmaaldrich.com During the dyeing process, dye molecules from the dispersion in the dyebath are adsorbed onto the fiber surface. chemicalbook.compolyu.edu.hk At elevated dyeing temperatures, the amorphous regions of the fiber swell, creating space that allows the dissolved dye molecules to diffuse into the fiber matrix. chemicalbook.com The dye essentially dissolves within the polymer material of the fiber. As the temperature is reduced after dyeing, the fiber structure contracts, effectively trapping the diffused dye molecules within the fiber, either as single molecules or small aggregates. chemicalbook.com The rate of dye adsorption and diffusion is significantly influenced by factors such as polymer relaxation times and the solubility of the disperse dye in the fiber. researchgate.net

Affinity of Disperse Blue 96 for Polymeric Substrates (e.g., Polyester, Cellulose (B213188) Acetate, Polyamide)

Disperse dyes were initially developed for dyeing cellulose acetate fibers, which were among the first hydrophobic man-made fibers. scispace.comsci-hub.ruresearchgate.net With the advent of polyester fibers, disperse dyes were found to be highly suitable for their coloration and polyester has since become the most significant substrate for disperse dyeing. scispace.comtiankunchemical.comchemicalbook.comgoogle.comsci-hub.ru Disperse Blue 96 is specifically listed as being applicable to polyester material. worlddyevariety.com The affinity of disperse dyes for these fibers stems from their hydrophobic nature, which is compatible with the hydrophobic character of polymers like polyester and cellulose acetate. scispace.comnih.gov

Beyond polyester and cellulose acetate, disperse dyes can also be applied to polyamide fibers (nylon). scribd.comscispace.comgoogle.comresearchgate.netsci-hub.ru While disperse dyes can be used on nylon, their fastness properties, particularly wet fastness and light fastness, may be more limited compared to their performance on polyester, especially in deeper shades. scribd.comsci-hub.ru Disperse dyes are sometimes used on nylon for their ability to mask barré defects, which are variations in dyeing uniformity. sci-hub.ru Unlike hydrophobic fibers, hydrophilic fibers such as cotton and other cellulosic materials have little to no affinity for disperse dyes due to the significant difference in polarity. google.comnih.gov

The affinity and dyeing performance of disperse dyes on different polymeric substrates are influenced by the specific chemical structure of the dye molecule and the physical and chemical properties of the fiber. Research continues to explore the nuances of these interactions to optimize dyeing processes and develop dyes with improved performance characteristics on various fibers.

Influence of pH and Temperature on Dye Uptake and Distribution

The uptake and distribution of disperse dyes, including Disperse Blue 96, on polyester fibers are highly dependent on pH and temperature. High-temperature dyeing, typically around 130°C, is commonly used for polyester to facilitate the diffusion of disperse dye molecules into the fiber's dense structure dergipark.org.trajol.info. At these elevated temperatures, the polyester fiber structure becomes more relaxed, allowing dye molecules to penetrate the interior subtransferpaper.comcolorfuldyes.comsylicglobal.com.

The influence of temperature on dye exhaustion is significant. Studies on disperse dyes show that exhaustion percentages generally increase dramatically as temperature rises researchgate.net. For instance, research on other disperse dyes has indicated that maximum dye exhaustion can occur within a specific high-temperature range researchgate.netpolyu.edu.hk. The rate of dyeing and the temperature range are key characteristics evaluated for disperse dyes kobv.de.

While the search results did not provide specific data tables for Disperse Blue 96 regarding pH and temperature influence on dye uptake, general principles for disperse dyes apply. The pH of the dyeing bath is typically maintained within a specific range, often slightly acidic (around pH 5), to optimize dye uptake and prevent hydrolysis of the polyester fiber or the dye itself under alkaline conditions at high temperatures polyu.edu.hkgoogle.comtekstilec.si. However, some studies on the interaction between disperse dyes and other materials, like nanospheres, have shown increased dye content with increasing pH in the range of 4 to 9 mdpi.com. The optimal pH and temperature for dyeing with Disperse Blue 96 would be determined by its specific chemical structure and performance characteristics.

Post-Dyeing Chemical Modifications and Their Effects

Alkali-Clearable Dye Technology

Alkali-clearable dye technology is an approach developed to facilitate the removal of unfixed disperse dye from polyester fibers under mild alkaline conditions, offering an alternative to traditional reductive clearing which uses strong reducing agents like sodium hydrosulfite and strong alkali sci-hub.runih.govumt.edu.pkmdpi.com. This technology is particularly relevant for polyester/cellulosic blends, where harsh reductive clearing can damage the cellulosic component sci-hub.ru.

Alkali-clearable disperse dyes are designed with specific chemical groups that undergo hydrolysis in an alkaline medium, converting the sparingly soluble dye into a water-soluble form that can be easily washed off sci-hub.ruumt.edu.pkicrc.ac.irresearchgate.net. Examples of such groups include ester groups, phthalimide (B116566) moieties, and fluorosulfonyl groups sci-hub.ruumt.edu.pkicrc.ac.ir. The hydrolysis mechanism typically involves nucleophilic substitution under alkaline conditions icrc.ac.irresearchgate.net. This process avoids the use of strong reducing agents, thereby reducing environmental pollution and effluent treatment costs sci-hub.ruumt.edu.pkmdpi.comicrc.ac.ir.

While the search results discuss alkali-clearable disperse dyes in general and mention different chemical structures that impart this property, specific information on whether Disperse Blue 96 is an alkali-clearable dye was not found. However, if Disperse Blue 96 were designed with such a feature, its alkali-clearability would depend on the presence and reactivity of specific functional groups in its molecular structure under alkaline conditions.

Thermal Migration Phenomena in Dyed Fabrics

Thermal migration is a phenomenon where disperse dyes move from the interior of the fiber to the surface during high-temperature post-dyeing heat treatments, such as heat setting subtransferpaper.comcolorfuldyes.comsylicglobal.comkobv.detextilelearner.netchina-dyestuff.comcolorfuldyes.com. This migration can lead to a decrease in color fastness properties, including wash fastness, rubbing fastness, and light fastness, as well as causing shade changes and staining of adjacent materials subtransferpaper.comtextilelearner.netchina-dyestuff.comcolorfuldyes.com.

The mechanism of thermal migration involves the relaxation of the polyester fiber structure at high temperatures, allowing dye molecules to become mobile colorfuldyes.comsylicglobal.com. The presence of residual auxiliaries on the fiber surface, such as softeners, antistatic agents, and surfactants, can act as a second phase solvent, dissolving the migrating dye and facilitating its accumulation on the surface subtransferpaper.comcolorfuldyes.comsylicglobal.comtextilelearner.netchina-dyestuff.comcolorfuldyes.comchina-dyestuff.com. Thermal migration is considered an inherent physical property of disperse dyes, although the degree of migration varies depending on the dye's molecular structure subtransferpaper.comcolorfuldyes.comchina-dyestuff.com.

Preventing thermal migration involves minimizing the amount of residual auxiliaries on the fabric through effective washing during processing and selecting post-treatment auxiliaries that have low solvating effects on the dye textilelearner.netchina-dyestuff.comcolorfuldyes.com. Testing for thermal migration can be done by assessing the amount of dye that migrates to the surface when the dyed fabric is exposed to a solvent like dimethylformamide (DMF) colorfuldyes.comchina-dyestuff.com. While thermal migration is a general phenomenon for disperse dyes on polyester, the specific thermal migration behavior of Disperse Blue 96 would depend on its molecular structure and its interaction with common textile auxiliaries.

Surface Treatments for Enhanced Performance

Surface treatments can be applied to polyester fabrics before or after dyeing with disperse dyes to enhance dyeing performance, including improved dye uptake and fastness properties. These treatments aim to modify the fiber surface to make it more receptive to dyes or to improve the fixation of the dye.

Various surface modification techniques have been studied for polyester fabrics, such as alkaline hydrolysis, aminolysis, and plasma treatment dergipark.org.tremerald.comaustinpublishinggroup.comijrpr.com. Alkaline hydrolysis, for instance, can introduce hydroxyl and carboxyl groups onto the polyester surface, increasing its hydrophilicity and potentially improving dyeability dergipark.org.traustinpublishinggroup.com. Plasma treatment, using various gases, can alter the surface morphology, roughness, polarity, and surface energy of polyester fibers, leading to enhanced dye absorption and adhesion emerald.comijrpr.commdpi.com. Plasma treatment can create functional groups on the fiber surface, making it more amenable to interaction with dyes ijrpr.com. Studies have shown that plasma treatment can improve the color depth and color fastness of polyester fabrics dyed with disperse dyes emerald.commdpi.com.

While these surface treatment methods are generally applicable to enhance the dyeing of polyester with disperse dyes, the specific effects of different surface treatments on the dyeing performance of Disperse Blue 96 would need to be evaluated through targeted research. The effectiveness of a particular treatment would depend on how it influences the interaction between the polyester fiber surface and the molecules of Disperse Blue 96.

Compound Names and PubChem CIDs

Compound NamePubChem CID
Disperse Blue 9615100 gram.edu

Note: While searches were conducted for Disperse Blue 96, some information regarding dyeing mechanisms and post-dyeing treatments was found for disperse dyes in general or other specific disperse dyes. These general principles are included where relevant to provide context for the behavior of Disperse Blue 96, assuming it follows similar mechanisms characteristic of disperse dyes. Specific data or research findings directly naming Disperse Blue 96 were prioritized where available.##

Disperse Blue 96 is a significant chemical compound utilized as a disperse dye, primarily for imparting color to hydrophobic synthetic fibers, most notably polyester. Disperse dyes are characterized by their low solubility in water and are typically applied from an aqueous dispersion. The mechanism of dyeing with disperse dyes on fibers like polyester involves the adsorption of dye molecules onto the fiber surface from the dye bath, followed by their diffusion into the internal structure of the fiber. This interaction is predominantly governed by intermolecular forces such as van der Waals forces, dipole-dipole interactions, and potentially hydrogen bonding, owing to the non-ionic nature of both the dye and the polyester fiber. The efficacy and quality of the dyeing process with Disperse Blue 96 are intricately linked to the dyeing parameters employed and any subsequent post-dyeing treatments.

Influence of pH and Temperature on Dye Uptake and Distribution

The uptake and distribution of disperse dyes, including Disperse Blue 96, within polyester fibers are profoundly affected by the pH and temperature of the dyeing bath. High-temperature dyeing, commonly conducted at approximately 130°C, is a standard practice for polyester to facilitate the penetration and diffusion of disperse dye molecules into the compact polymeric structure of the fiber dergipark.org.trajol.info. At these elevated temperatures, the glass transition temperature of polyester is exceeded, leading to a more open and relaxed fiber structure that allows for greater dye mobility and diffusion into the interior subtransferpaper.comcolorfuldyes.comsylicglobal.com.

Temperature plays a crucial role in the exhaustion of disperse dyes onto polyester. Research indicates a substantial increase in dye exhaustion percentages with rising temperatures researchgate.net. Studies on various disperse dyes have shown that optimal dye exhaustion is often achieved within a specific high-temperature range researchgate.netpolyu.edu.hk. The rate at which dyeing occurs and the effective temperature range for dye uptake are key performance indicators for disperse dyes kobv.de.

Post-Dyeing Chemical Modifications and Their Effects

Alkali-Clearable Dye Technology

Alkali-clearable dye technology represents an advanced approach designed to facilitate the removal of unfixed disperse dyes from polyester fibers using mild alkaline treatments. This method serves as an environmentally more favorable alternative to conventional reductive clearing processes, which typically involve strong reducing agents like sodium hydrosulfite and harsh alkaline conditions sci-hub.runih.govumt.edu.pkmdpi.com. This technology is particularly advantageous when dyeing polyester blends containing alkali-sensitive fibers, such as cotton or viscose, which can be degraded by strong reductive clearing agents sci-hub.ru.

Alkali-clearable disperse dyes are specifically engineered with chemical functionalities that undergo hydrolysis in an alkaline environment. This hydrolysis converts the dye molecules from a sparingly soluble form into a water-soluble species that can be easily washed away from the fiber surface sci-hub.ruumt.edu.pkicrc.ac.irresearchgate.net. Common chemical groups incorporated into alkali-clearable dyes include ester groups, phthalimide moieties, and fluorosulfonyl groups sci-hub.ruumt.edu.pkicrc.ac.ir. The mechanism typically involves a nucleophilic substitution reaction promoted by the alkaline conditions icrc.ac.irresearchgate.net. The adoption of alkali-clearable dyes eliminates the need for strong reducing chemicals, leading to reduced environmental impact and lower wastewater treatment costs sci-hub.ruumt.edu.pkmdpi.comicrc.ac.ir.

While the provided search results discuss the concept and mechanisms of alkali-clearable disperse dyes broadly and mention various structural features that confer this property, specific information confirming whether Disperse Blue 96 is classified as an alkali-clearable dye was not found. If Disperse Blue 96 possesses this characteristic, its alkali-clearability would be attributed to the presence of specific hydrolyzable groups within its molecular structure and their reactivity under alkaline conditions.

Thermal Migration Phenomena in Dyed Fabrics

Thermal migration is a well-documented phenomenon in which disperse dyes relocate from the interior to the surface of dyed fibers, particularly during high-temperature post-dyeing heat treatments like heat setting subtransferpaper.comcolorfuldyes.comsylicglobal.comkobv.detextilelearner.netchina-dyestuff.comcolorfuldyes.com. This migration can result in a significant decrease in the fastness properties of the dyed fabric, including reduced wash, rubbing, and light fastness, as well as undesirable shade changes and the potential for staining adjacent materials subtransferpaper.comtextilelearner.netchina-dyestuff.comcolorfuldyes.com.

The underlying mechanism of thermal migration involves the increased molecular mobility of both the polyester polymer chains and the entrapped dye molecules at elevated temperatures colorfuldyes.comsylicglobal.com. The presence of residual textile auxiliaries on the fiber surface, such as softeners, antistatic agents, and surfactants, can act as a solvent phase, dissolving the migrating dye molecules and facilitating their movement and accumulation on the fiber surface subtransferpaper.comcolorfuldyes.comsylicglobal.comtextilelearner.netchina-dyestuff.comcolorfuldyes.comchina-dyestuff.com. Thermal migration is considered an intrinsic physical property of disperse dyes, although the extent of migration is influenced by the specific molecular structure of the dye subtransferpaper.comcolorfuldyes.comchina-dyestuff.com.

Strategies to prevent or minimize thermal migration include ensuring thorough washing of the dyed fabric to remove residual auxiliaries and carefully selecting post-treatment chemicals that have minimal solvating effects on the disperse dye textilelearner.netchina-dyestuff.comcolorfuldyes.com. The propensity for thermal migration can be assessed by evaluating the amount of dye that migrates to the fiber surface when the dyed fabric is subjected to heat or exposed to certain solvents like dimethylformamide (DMF) colorfuldyes.comchina-dyestuff.com. While thermal migration is a general concern for disperse dyes on polyester, the specific behavior of Disperse Blue 96 in terms of thermal migration would be dependent on its molecular structure and its interactions with commonly used textile finishing agents.

Surface Treatments for Enhanced Performance

Surface treatments can be applied to polyester fabrics either before or after the dyeing process with disperse dyes to improve dyeing performance, including enhanced dye uptake and improved fastness properties. These treatments aim to modify the surface characteristics of the fiber to increase its affinity for the dye or to improve the permanence of the dye within the fiber structure.

A variety of surface modification techniques have been explored for polyester fabrics, including alkaline hydrolysis, aminolysis, and plasma treatment dergipark.org.tremerald.comaustinpublishinggroup.comijrpr.com. Alkaline hydrolysis, for instance, can introduce hydrophilic hydroxyl and carboxyl groups onto the polyester surface through the cleavage of ester linkages, potentially leading to improved dyeability dergipark.org.traustinpublishinggroup.com. Plasma treatment, utilizing different gases, can modify the surface morphology, roughness, polarity, and surface energy of polyester fibers, thereby enhancing dye absorption and adhesion emerald.comijrpr.commdpi.com. Plasma technology can create new functional groups on the fiber surface, increasing its reactivity and interaction with dye molecules ijrpr.com. Studies have demonstrated that plasma treatment can lead to increased color depth and improved color fastness of polyester fabrics dyed with disperse dyes emerald.commdpi.com.

While these surface treatment methods offer general benefits for improving the dyeing of polyester with disperse dyes, the specific impact of different surface treatments on the dyeing performance of Disperse Blue 96 would require targeted investigation. The effectiveness of a particular treatment would be determined by how it influences the specific interactions between the surface-modified polyester fiber and the molecules of Disperse Blue 96.

Computational Chemistry and Theoretical Studies on Disperse Blue 96

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques, particularly quantum chemical computations, are valuable tools for investigating the electronic structure and reactivity of dye molecules.

Quantum Chemical Computations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic structure and properties of atoms, molecules, and materials. DFT calculations can be applied to disperse dyes to understand their electronic configurations, energy levels, and charge distribution. While specific DFT studies directly on Disperse Blue 96 were not extensively found in the search results, related studies on other disperse blue dyes and azo dyes highlight the applicability of these methods tuiasi.roresearchgate.netresearchgate.net. For instance, DFT has been used to study the electronic properties and reactivity of Disperse Blue 1 dye. tuiasi.roresearchgate.net

Prediction of Molecular Reactivity and Active Sites

Computational methods, including DFT, can be used to predict the reactive sites within a molecule. Descriptors such as frontier molecular orbitals (HOMO and LUMO) and Fukui functions are employed to identify regions of highest electron density or those most susceptible to attack by reactive species. tuiasi.ro For Disperse Blue 1, DFT-based quantum chemical computations identified the amine functions in the p-phenyldiamine moieties as reactive sites for oxidative decolorization. tuiasi.roresearchgate.net This suggests similar approaches could be applied to Disperse Blue 96 to predict its reactive centers.

Mechanistic Insights into Degradation Pathways (e.g., Oxidative Decolorization)

Computational studies provide valuable mechanistic insights into the degradation pathways of dyes. By modeling the interactions of dye molecules with oxidizing agents or catalysts, researchers can understand the step-by-step processes involved in decolorization and breakdown. For example, computational studies have explored the mechanistic pathway of hydroxyl radical-initiated degradation of other disperse dyes, such as Disperse Red 73. acs.orgresearchgate.netdntb.gov.ua These studies often involve optimizing the structures of reactants, intermediates, and transition states to determine the feasibility and preferred routes of degradation reactions. researchgate.net While direct computational studies on the degradation mechanism of Disperse Blue 96 were not detailed, the application of these methods to similar azo disperse dyes indicates their potential for elucidating the oxidative decolorization pathways of Disperse Blue 96.

Structure-Performance Relationships

Theoretical approaches are instrumental in establishing relationships between the molecular structure of a dye and its performance characteristics, such as spectroscopic properties and dyeing behavior.

Correlation of Molecular Structure with Spectroscopic Properties

Computational methods, particularly time-dependent DFT (TD-DFT), can be used to simulate the electronic absorption spectra of dye molecules. These theoretical spectra can then be correlated with experimental UV-Vis absorption data to understand how structural features influence the color and light absorption properties of the dye. researchgate.net Studies on other azo disperse dyes have shown good correlation between experimental and theoretical UV-Vis values calculated using TD-DFT. researchgate.net This allows for the prediction of spectroscopic properties based on molecular structure, aiding in the design of dyes with desired colors and lightfastness.

Theoretical Prediction of Dyeing Behavior and Interactions

Theoretical studies can help predict the dyeing behavior of disperse dyes and their interactions with fibers. While complex, computational methods can provide insights into the affinity of dyes for different fiber types, the thermodynamics of the dyeing process, and the influence of molecular structure on dye uptake and fastness properties. sdc.org.ukupc.edu For instance, computational insights from DFT calculations have been used to understand the structure-property relationships in azo disperse dyes and their application in polyester (B1180765) dyeing, correlating electronic properties like the HOMO-LUMO gap with color strength. researchgate.net Modeling the distribution of disperse dyes between supercritical CO₂ and polyester fibers using molecular dynamics simulations is another example of how computational approaches are used to understand dyeing behavior in alternative media. researchgate.net

Interactive Table: Computational Study Parameters and Findings (Examples from related studies)

Study Focus (Related Dye)Computational Method UsedKey Finding Related to Computational StudyRelevant Section
Disperse Blue 1 Decolorization tuiasi.roresearchgate.neteemj.euDFT (DMol3 program)Amine functions identified as reactive sites for oxidative decolorization. tuiasi.roresearchgate.net6.1.1, 6.1.2, 6.1.3
Disperse Red 73 Degradation researchgate.netdntb.gov.uaDFT (B3LYP/6-31G(d), B3LYP/6-311+G(d,p))Modeled mechanistic pathway of hydroxyl radical-initiated degradation; examined feasibility of attack sites. researchgate.net6.1.3
Azo Pyrazole (B372694) Dyes researchgate.netDFT (B3LYP/6-31G(d,p)), TD-DFTPredicted dyeing process and tautomerism; correlated electronic properties (HOMO-LUMO gap) with color strength. researchgate.net6.1.1, 6.2.1, 6.2.2
Disperse Blue 354 and 183 NLO Properties researchgate.netresearchgate.netDFT (B3LYP/6-311++G(d,p)), TD-DFTInvestigated nonlinear optical properties and simulated absorption spectra. researchgate.netresearchgate.net6.2.1

Data Table: Molecular Information for Disperse Blue 96

PropertyValueSource
Molecular FormulaC₁₄H₁₇N₅O₄S worlddyevariety.com
Molecular Weight351.38 g/mol worlddyevariety.com
CAS Registry Number12222-91-2 / 72987-42-9 worlddyevariety.com

Q & A

Q. What statistical approaches are suitable for analyzing Disperse Blue 96’s batch-to-batch variability in industrial-grade samples?

  • Methodological Answer : Use multivariate analysis (PCA) to identify sources of variability (e.g., raw material impurities). Apply control charts (Shewhart rules) for real-time monitoring and establish acceptance criteria based on ICH Q3D guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.